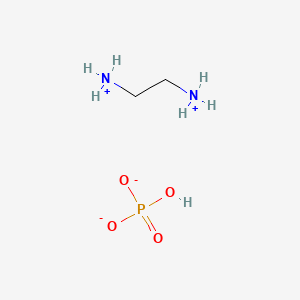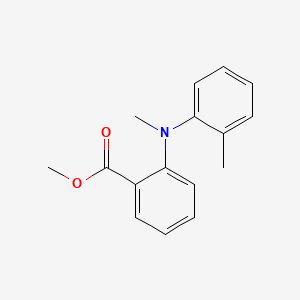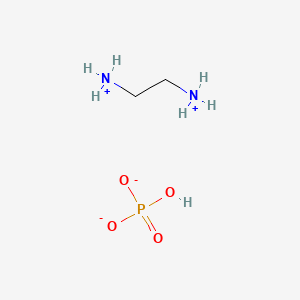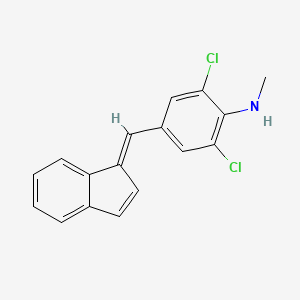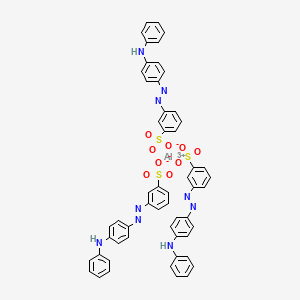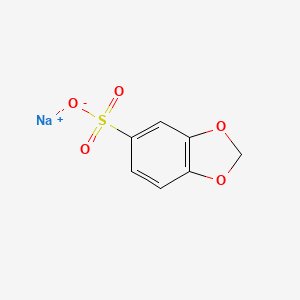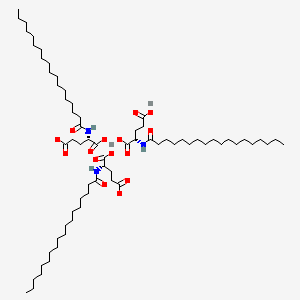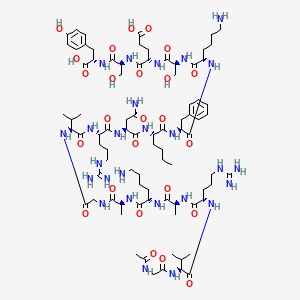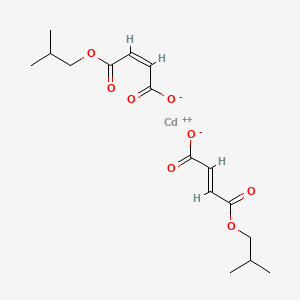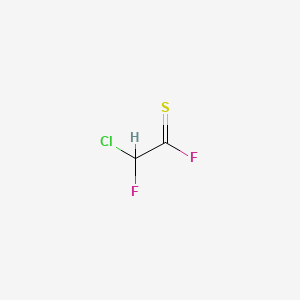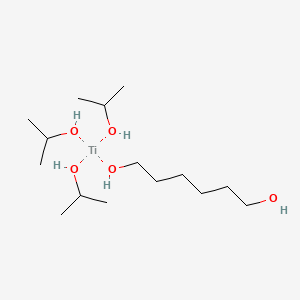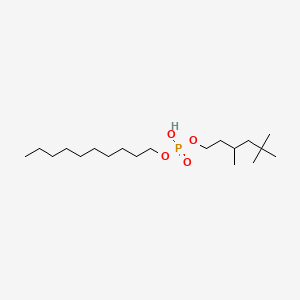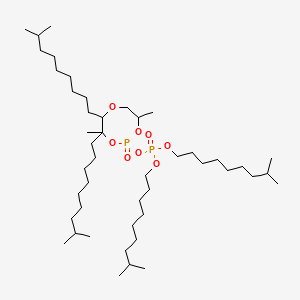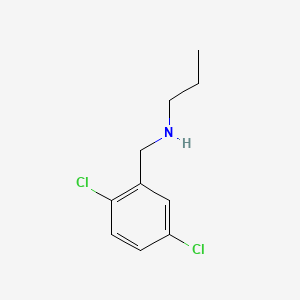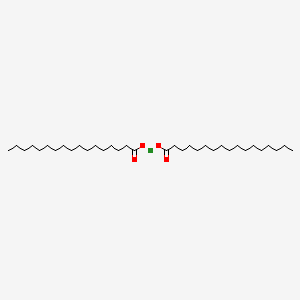
Magnesium heptadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium heptadecanoate, also known as magnesium margarate, is a magnesium salt of heptadecanoic acid. Heptadecanoic acid, a saturated fatty acid, is found in trace amounts in the fat and milkfat of ruminants. The compound’s molecular formula is C₃₄H₆₆MgO₄, and it is classified as an odd-chain fatty acid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Magnesium heptadecanoate can be synthesized through the reaction of heptadecanoic acid with magnesium hydroxide or magnesium oxide. The reaction typically involves heating the heptadecanoic acid with magnesium hydroxide or magnesium oxide in an organic solvent under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes where heptadecanoic acid is reacted with magnesium salts under controlled conditions. The use of catalysts and specific reaction conditions can optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Magnesium heptadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield heptadecanoic acid and magnesium metal.
Substitution: The magnesium ion can be substituted with other metal ions in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride.
Substitution: Metal salts in aqueous or organic solvents.
Major Products Formed:
Oxidation: Magnesium oxide and carbon dioxide.
Reduction: Heptadecanoic acid and magnesium metal.
Substitution: Corresponding metal heptadecanoates.
Applications De Recherche Scientifique
Magnesium heptadecanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other magnesium compounds.
Biology: Studied for its role in cellular metabolism and as a component of cell membranes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of lubricants, surfactants, and as an additive in various industrial processes
Mécanisme D'action
The mechanism of action of magnesium heptadecanoate involves its interaction with cellular membranes and enzymes. Magnesium ions play a crucial role in stabilizing cell membranes and are involved in various enzymatic reactions. The heptadecanoate moiety can integrate into lipid bilayers, affecting membrane fluidity and function. The compound’s effects are mediated through pathways involving magnesium-dependent enzymes and ion channels .
Comparaison Avec Des Composés Similaires
Magnesium stearate: Another magnesium salt of a fatty acid, commonly used as a lubricant in pharmaceutical formulations.
Magnesium palmitate: Similar in structure but with a shorter carbon chain.
Magnesium oleate: An unsaturated counterpart with different chemical properties .
Uniqueness: Magnesium heptadecanoate is unique due to its odd-chain fatty acid structure, which imparts distinct physical and chemical properties. Its specific interactions with biological membranes and enzymes differentiate it from other magnesium salts of fatty acids .
Propriétés
Numéro CAS |
94266-34-9 |
|---|---|
Formule moléculaire |
C34H66MgO4 |
Poids moléculaire |
563.2 g/mol |
Nom IUPAC |
magnesium;heptadecanoate |
InChI |
InChI=1S/2C17H34O2.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;/h2*2-16H2,1H3,(H,18,19);/q;;+2/p-2 |
Clé InChI |
ZHRNOJNAACVXGA-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCC(=O)[O-].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


